molecular formula C22H19N5 B2486152 11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 612523-67-8

11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2486152
CAS No.: 612523-67-8
M. Wt: 353.429
InChI Key: LGWYEANFBBKJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a useful research compound. Its molecular formula is C22H19N5 and its molecular weight is 353.429. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

  • This compound is involved in the formation of oxygen-bridged heterocycles, particularly through the Hantzsch synthesis process, leading to derivatives like 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene (Svetlik, Tureček, & Hanuš, 1988).

Antimicrobial Applications

  • Derivatives of this compound, such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, have been synthesized and evaluated for antimicrobial activities (Al‐Azmi & Mahmoud, 2020).

Synthesis of Benzimidazole Derivatives

  • The compound is utilized in the synthesis of new benzimidazole derivatives, which are important in pharmaceutical research (Fikry et al., 2015).

Pyridine and Fused Pyridine Derivatives

  • It's used in the synthesis of new series of pyridine and fused pyridine derivatives, which have potential applications in various fields, including pharmaceuticals (Al-Issa, 2012).

Antibacterial and Anticancer Evaluation

  • Some derivatives of this compound exhibit antibacterial and anticancer properties, highlighting its potential in medicinal chemistry (Bondock & Gieman, 2015).

Mannich-Type Synthesis

  • It plays a role in the Mannich-type one-pot synthesis of certain derivatives, demonstrating its utility in facilitating efficient chemical reactions (Dotsenko et al., 2007).

Analgesic Activity

  • Some derivatives of this compound have been studied for their analgesic activity, indicating potential applications in pain management (Gein et al., 2018).

Properties

IUPAC Name

3-methyl-2-prop-2-enyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5/c1-3-8-17-15(2)18(13-23)22-26-19-10-4-5-11-20(19)27(22)21(17)25-14-16-9-6-7-12-24-16/h3-7,9-12,25H,1,8,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWYEANFBBKJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCC4=CC=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.